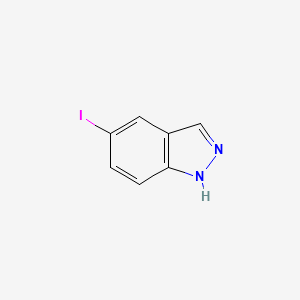

(2-Amino-4,5-difluorophenyl)methanol

Descripción general

Descripción

Molecular Structure Analysis

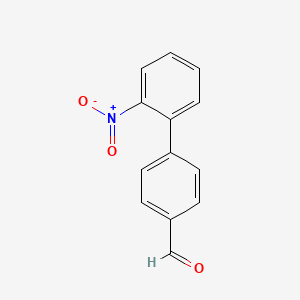

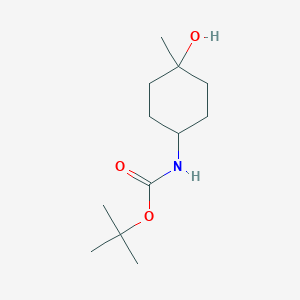

The molecular weight of “(2-Amino-4,5-difluorophenyl)methanol” is approximately 159.14 . The InChI code for this compound is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 .

Physical And Chemical Properties Analysis

“(2-Amino-4,5-difluorophenyl)methanol” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Lipid Dynamics in Biological Membranes

Methanol, including derivatives like (2-Amino-4,5-difluorophenyl)methanol, is frequently used in studying biological membranes, especially for transmembrane proteins and peptides. It has been found that methanol significantly impacts lipid dynamics. For instance, increasing concentrations of methanol in membrane studies cause enhanced lipid transfer and flip-flop kinetics, which can influence the structure-function relationship in bilayer compositions like lipid asymmetry (Nguyen et al., 2019).

Photophysical Properties in Solvents

Derivatives of 2-amino-difluorophenyl compounds show interesting photophysical properties. They exhibit different emission intensities depending on the solvent polarity, with increased emission intensity in polar solvents like methanol. Such properties are essential in fluorescence studies and applications (Tanaka & Komiya, 2002).

N-Monomethylation Reactions

The compound plays a role in the direct N-monomethylation of aromatic primary amines using methanol. This process is significant from both synthetic and environmental perspectives due to its low catalyst loading and broad substrate scope, offering efficient and selective transformations (Li et al., 2012).

Enantioselective Catalysis

Derivatives of (2-Amino-4,5-difluorophenyl)methanol are used in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes. They have been found to significantly influence the degree of enantioselectivity and the overall performance of catalytic reactions (Braga et al., 2008).

Synthesis of Multisubstituted Arenes

This compound is also important in synthesizing multisubstituted arenes through palladium-catalyzed C-H halogenation reactions. Compared to traditional methods, this approach offers better yields, selectivity, and practicality (Sun et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

(2-amino-4,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECPLCJBCKMTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620225 | |

| Record name | (2-Amino-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4,5-difluorophenyl)methanol | |

CAS RN |

748805-87-0 | |

| Record name | (2-Amino-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)